molecular formula C23H21N3O2S B2536959 (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1105198-73-9

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2536959
CAS No.: 1105198-73-9
M. Wt: 403.5
InChI Key: YHGOURDGGJOEFS-UHFFFAOYSA-N
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Description

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Biological Activity

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that combines multiple pharmacologically relevant moieties, including furan, thiazole, piperazine, and naphthalene. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S with a molecular weight of approximately 359.5 g/mol. Its structure features:

  • Furan Ring : A five-membered aromatic ring contributing to its biological properties.
  • Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Piperazine Ring : Often associated with neuroactive properties.
  • Naphthalene Group : Enhances hydrophobic interactions with biological targets.

1. Antimicrobial Activity

Compounds containing thiazole and piperazine structures have been documented to exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the furan and naphthalene groups may enhance this activity through improved membrane permeability and interaction with bacterial enzymes.

2. Antitumor Activity

Research indicates that thiazole-containing compounds can exert cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

3. Anticonvulsant Properties

Piperazine derivatives are frequently explored for their anticonvulsant potential. Studies have shown that modifications in the piperazine structure can lead to significant enhancements in seizure protection in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which is a common mechanism for many drug candidates.
MechanismDescription
Enzyme InhibitionBlocks active sites on target enzymes
Receptor ModulationAlters receptor activity affecting neurotransmission
Apoptosis InductionTriggers programmed cell death in cancer cells

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that a thiazole-piperazine derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of 3.5 µM, indicating strong potential for development as an anticancer agent .
  • Antimicrobial Properties : Another investigation highlighted that a structurally similar compound displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a therapeutic agent against infections .
  • Neuropharmacological Effects : Research on piperazine derivatives has shown promising results in reducing seizure frequency in animal models, supporting their potential use in treating epilepsy .

Properties

IUPAC Name

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-23(19-8-3-6-17-5-1-2-7-18(17)19)26-12-10-25(11-13-26)15-22-24-20(16-29-22)21-9-4-14-28-21/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGOURDGGJOEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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